molecular formula C10H12ClN3O3 B6635028 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid

3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid

Katalognummer B6635028
Molekulargewicht: 257.67 g/mol
InChI-Schlüssel: HCOMGZIOYMVGNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPME is a small molecule that belongs to the class of amino acids and has a molecular weight of 268.7 g/mol.

Wirkmechanismus

3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid exerts its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding. The binding of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid to DPP-4 inhibits the degradation of incretin hormones, which leads to increased insulin secretion and improved glucose control. The binding of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid to GSK-3β inhibits its activity, which has been shown to promote neuronal survival and reduce inflammation in the brain.
Biochemical and Physiological Effects:
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid has been shown to have various biochemical and physiological effects, including improved glucose control, reduced inflammation, and enhanced neuronal survival. In animal studies, 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid has been shown to improve glucose tolerance and reduce blood glucose levels. It has also been shown to reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid is its small molecular size, which makes it easy to synthesize and study. 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid also exhibits high selectivity and potency towards its target enzymes, which makes it a promising candidate for drug development. However, one of the limitations of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid. One potential avenue is the development of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid's effects on other enzymes and pathways, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to determine the safety and efficacy of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid in humans.

Synthesemethoden

3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid can be synthesized using various methods, including the reaction between 2-amino-3-methylbutanoic acid and 5-chloropyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). The resulting product is then purified using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory effects on various enzymes, including dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 beta (GSK-3β). DPP-4 inhibitors are widely used in the treatment of type 2 diabetes, while GSK-3β inhibitors have been investigated for their potential therapeutic effects in neurological disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name

3-[(5-chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c1-5(10(16)17)6(2)14-9(15)7-3-13-8(11)4-12-7/h3-6H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOMGZIOYMVGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(=O)C1=CN=C(C=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.